2-Aminooxazole Scaffold Confers Superior Metabolic Stability Over Isosteric 2-Aminothiazoles
In a direct head-to-head comparison, 2-aminooxazole derivatives demonstrated a marked advantage in metabolic stability over their 2-aminothiazole isosteres. The 2-aminooxazole compound 36 displayed a half-life (t₁/₂) of 15 minutes in human liver microsomes (HLM), whereas its direct 2-aminothiazole counterpart, compound 3, exhibited a significantly shorter t₁/₂ of only 3.3 minutes [1]. This data suggests that the 2-aminooxazole core can mitigate rapid metabolic clearance, a common challenge in drug development [1].
| Evidence Dimension | Metabolic stability in human liver microsomes (t₁/₂) |
|---|---|
| Target Compound Data | t₁/₂ = 15 min (2-aminooxazole derivative, compound 36) |
| Comparator Or Baseline | t₁/₂ = 3.3 min (2-aminothiazole derivative, compound 3) |
| Quantified Difference | 4.5-fold longer half-life for the 2-aminooxazole core. |
| Conditions | Incubation with human liver microsomes (HLM). |
Why This Matters
Improved metabolic stability is a key driver in reducing drug dosage and frequency, enhancing in vivo efficacy and safety profiles, making the 2-aminooxazole scaffold a strategically superior choice for lead optimization.
- [1] Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. View Source
